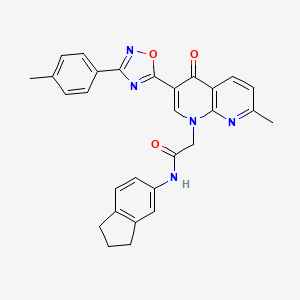

![molecular formula C17H22N2O B2831500 N-[(1,2-dimethylindol-5-yl)methyl]cyclopentanecarboxamide CAS No. 852137-03-2](/img/structure/B2831500.png)

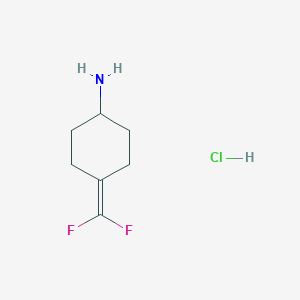

N-[(1,2-dimethylindol-5-yl)methyl]cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives, such as the one you mentioned, are important in various fields of science due to their unique properties . They are often used in research for their potential in drug development, organic synthesis, and material science advancements .

Synthesis Analysis

The synthesis of indole derivatives often involves several steps. For instance, the synthesis of a similar compound, DIM-5, involves the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group.Molecular Structure Analysis

The molecular structure of indole derivatives can be determined using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons .Aplicaciones Científicas De Investigación

Methylglyoxal in Food and Living Organisms

Methylglyoxal is a reactive compound involved in forming advanced glycation end-products, which are linked to diabetes and neurodegenerative diseases complications. It's also found in food and beverages during processing and has been studied for its potential anticancer activity. This compound's analysis involves HPLC or GC methods, showing a broad interest in detecting reactive compounds for health-related research (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis of Novel Tetrahydroisoquinolines

The synthesis of novel 1,2-functionally-substituted tetrahydroisoquinolines illustrates the interest in creating new compounds with potential bioactive properties. This research could be related to exploring new chemical entities for pharmacological applications (Aghekyan et al., 2009).

Peptides Containing Cyclopentanecarboxylic Acid

The study on the conformational analysis of peptides containing cyclopentanecarboxylic acid highlights the interest in understanding how cyclopentane derivatives influence peptide structure, potentially affecting biological activity (Bardi et al., 1986).

Synthesis and Bioactivity of Cyclopentenecarboxamide Derivatives

The synthesis and characterization of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide, including its cytotoxicity against A549 tumor cells, demonstrate the ongoing research into cyclopentane derivatives for potential therapeutic applications (Zhao et al., 2014).

Mecanismo De Acción

Target of Action

SMR000016554, also known as N-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide, is a novel compound that has been found to have inhibitory effects on the biofilm formation of Staphylococcus aureus . The primary target of this compound is the molecular chaperone DnaK , a heat shock protein that plays a crucial role in the folding and unfolding of other proteins, and is essential for bacterial survival and growth.

Mode of Action

The compound interacts with DnaK, disrupting its normal function and thereby inhibiting the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that are embedded in a self-produced matrix, which protects the bacteria from antibiotics and the host immune system. By targeting DnaK, SMR000016554 can prevent the formation of these protective structures, making the bacteria more susceptible to treatment .

Biochemical Pathways

By inhibiting DnaK, SMR000016554 likely disrupts these processes, leading to impaired bacterial growth and survival .

Result of Action

The primary result of SMR000016554’s action is the inhibition of biofilm formation by Staphylococcus aureus . This can potentially make the bacteria more susceptible to antibiotics and the host immune response, thereby improving the effectiveness of treatment strategies.

Propiedades

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-12-9-15-10-13(7-8-16(15)19(12)2)11-18-17(20)14-5-3-4-6-14/h7-10,14H,3-6,11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFAOHOYIFFENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-Dimethylisoxazol-4-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2831417.png)

![3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2831420.png)

![2-(3,5-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2831423.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2831424.png)

![2-[4-(3-Fluoropropoxy)phenyl]acetonitrile](/img/structure/B2831429.png)

![8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2831430.png)

![Methyl 2-[(1,5-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2831437.png)